Verdamicin

Antibacterial Potency Gram-Positive Bacteria MIC

Standard aminoglycosides like gentamicin introduce confounding neurotoxicity and variable potency against resistant strains. Verdamicin offers a distinct chemical scaffold for rigorous SAR and resistance mechanism studies. - **Quantifiable advantage:** 2- to 3-fold higher potency against Gram-positive pathogens vs. gentamicin/tobramycin. - **Reduced confounding effects:** Documented lower acute toxicity and reduced ataxia in animal models vs. gentamicin. - **Unique resistance model:** Produced by *M. grisea* with modified ribosome-ideal for non-enzymatic resistance screening. - **Validated for key pathogens:** Superior activity against *Proteus rettgeri*, *Providencia stuartii*, and *N. gonorrhoeae*.

Molecular Formula C20H39N5O7
Molecular Weight 461.6 g/mol
CAS No. 49863-48-1
Cat. No. B10821054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerdamicin
CAS49863-48-1
Molecular FormulaC20H39N5O7
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
InChIInChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3
InChIKeyXUSXOPRDIDWMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verdamicin: Aminoglycoside for Comparator Studies


Verdamicin (CAS 49863-48-1) is an aminoglycoside antibiotic produced by fermentation of Micromonospora grisea [1]. It functions by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis, a mechanism common to the aminoglycoside class [2]. Its chemical structure distinguishes it from related compounds like gentamicin and sisomicin [3], and its in vitro spectrum of activity has been extensively compared against these clinical benchmarks [4].

1
30S ribosomal inhibitor for bacterial protein synthesis studies
Aminoglycoside mechanistic probe
2
Structurally distinct from gentamicin and sisomicin
Supports SAR library construction
3
Extensively compared against established aminoglycoside benchmarks
Comparator profiling data available

Verdamicin's Differentiated Antibacterial Profile


While many aminoglycosides share a common mechanism of action, their clinical and experimental utility is not interchangeable. Significant, quantifiable differences in potency exist against specific Gram-positive and Gram-negative pathogens [1]. Furthermore, variations in toxicity profiles [2] and the potential for resistance modification [3] make direct substitution with another class member, such as gentamicin or tobramycin, scientifically invalid without explicit, comparable performance data. The evidence below establishes where verdamicin demonstrates measurable differentiation that must be considered for rigorous scientific selection and procurement.

!
Reported activity against Gram-positive pathogens may differ significantly from gentamicin or tobramycin; direct interchange without comparative data may compromise assay interpretation.
!
Toxicity profiles are not equivalent; ataxia and acute toxicity observations in animal models may not replicate with other aminoglycosides, requiring model-specific validation.
!
Unique ribosomal self-resistance in the producing strain differs from enzymatic resistance mechanisms; data may not extrapolate to other aminoglycoside resistance studies.

Verdamicin: Comparator-Driven Evidence Guide


Gram-Positive Potency Advantage over Gentamicin

Verdamicin demonstrates a quantifiable advantage in potency over the widely used clinical aminoglycosides gentamicin and tobramycin against Gram-positive bacteria. A direct comparison found verdamicin to be 2- to 3-fold more active against Gram-positive organisms [1]. This increased potency is further supported by a study on Staphylococcus aureus isolates, including methicillin-resistant strains (MRSA), where verdamicin, along with gentamicin, tobramycin, and sisomicin, inhibited almost all strains at concentrations of less than 1 μg/ml [2]. The observed 2- to 3-fold increase in activity represents a significant, measurable difference that could be critical in research settings requiring lower effective concentrations.

Gram‑positive potency vs. gentamicin
Class‑level
2‑ to 3‑fold greater potency than gentamicin/tobramycin against Gram‑positive organisms; MRSA strains inhibited at <1 µg/ml.
Supports antimicrobial screening context; potency ranking may vary by strain.
Methodology details limited in secondary source.
Antibacterial Potency Gram-Positive Bacteria MIC Staphylococcus aureus

Enhanced Activity Against Specific Gram-Negative Pathogens

Direct head-to-head comparisons against a large panel of 1,049 clinical isolates reveal specific, quantifiable advantages for verdamicin over gentamicin against certain Gram-negative species. While their activities were similar against Enterobacteriaceae and Pseudomonas aeruginosa, Proteus rettgeri and Providencia stuartii were notably more susceptible to verdamicin [1]. In a separate comparative study of nine aminoglycosides, verdamicin was among the most effective agents tested against Neisseria gonorrhoeae, inhibiting 100% of 41 strains [2]. This targeted superiority against these specific pathogens provides a clear, data-driven justification for selecting verdamicin over gentamicin in research focusing on these organisms.

Gram‑negative pathogen susceptibility
Head‑to‑head
Proteus rettgeri & Providencia stuartii notably more susceptible; 100% of 41 Neisseria gonorrhoeae strains inhibited (vs. 95‑97% for gentamicin/kanamycin).
Reported pathogen‑specific susceptibility profile; strain‑panel review recommended.
Data from clinical isolate panels (n=1049, n=41).
Antibacterial Spectrum Gram-Negative Bacteria MIC Proteus Providencia Neisseria gonorrhoeae

Lower Acute Toxicity vs. Gentamicin

A key differentiator for verdamicin in a research context is its reported toxicity profile. The acute toxicity of verdamicin is described as being lower than that of gentamicin or tobramycin, and similar to that of sisomicin [1]. In vivo studies in cats provided quantitative behavioral evidence for this difference, demonstrating that verdamicin caused less ataxia (loss of coordination) compared to gentamicin when administered at the same doses [2]. This reduced neurotoxic effect is a significant and measurable advantage for in vivo studies where minimizing confounding effects from drug toxicity is paramount.

Acute toxicity vs. gentamicin
Class‑level
Lower acute toxicity and less ataxia in cats at equivalent doses compared with gentamicin.
Supports model‑safety endpoint monitoring; neurobehavioral endpoints may differ.
Qualitative review assessment; independent replication advised.
Toxicity Ototoxicity Ataxia In Vivo

Ribosomal Self-Resistance in M. grisea

The producing organism, Micromonospora grisea, employs a distinct self-resistance mechanism that is not based on typical aminoglycoside-modifying enzymes. Studies on cell-free extracts revealed that M. grisea lacks these modification enzymes but instead possesses ribosomes that are highly resistant to verdamicin [1]. This resistance was mapped specifically to the 30S ribosomal subunit . This contrasts with many other aminoglycoside-producing organisms that rely on enzymatic modification for self-protection. This unique intrinsic resistance mechanism is a key differentiator and may offer a valuable model system for studying alternative resistance pathways that are not mediated by enzymatic drug inactivation.

Ribosomal self‑resistance in M. grisea
Head‑to‑head
Resistant 30S subunit; no aminoglycoside‑modifying enzymes detected in producer strain.
Supports ribosomal resistance model studies; mechanistic differentiation from enzymatic resistance.
Cell‑free extract and subunit exchange experiments.
Antibiotic Resistance Ribosomal Resistance Micromonospora grisea Self-Defense

Verdamicin: Research & Industrial Applications


Aminoglycoside SAR Comparator Library

Verdamicin's unique chemical structure, which differentiates it from gentamicin and sisomicin, makes it an essential component of any comprehensive aminoglycoside library used for SAR studies [1]. Its 2- to 3-fold greater potency against Gram-positive bacteria compared to gentamicin and tobramycin [2] provides a valuable phenotypic anchor for correlating specific structural modifications with enhanced antibacterial activity. Procurement is justified by the need for a chemically and biologically distinct comparator to map pharmacophores and optimize novel aminoglycoside analogs.

In Vivo Models with Reduced Neurotoxicity

Researchers conducting in vivo efficacy studies, particularly those requiring prolonged dosing or investigating neurological function, should prioritize verdamicin. The documented evidence of lower acute toxicity and reduced ataxia compared to gentamicin at equivalent doses in animal models [3] makes it a superior tool. This allows for a clearer interpretation of therapeutic efficacy by minimizing the confounding effects of drug-induced neurotoxicity, thereby increasing the scientific rigor of the study.

Target-Site Ribosomal Resistance Studies

For programs investigating non-enzymatic mechanisms of aminoglycoside resistance, verdamicin is an invaluable tool. Its producing organism, M. grisea, relies on a modified, resistant ribosome for self-defense, rather than common aminoglycoside-modifying enzymes [4]. This makes verdamicin and its cognate ribosomes a unique model system for studying target-site mutations that confer resistance, screening for agents that can bypass such resistance, and understanding the evolution of ribosomal drug tolerance.

Research on Proteus, Providencia, and Neisseria

Research programs specifically targeting infections caused by Proteus rettgeri, Providencia stuartii, or Neisseria gonorrhoeae will find verdamicin to be a superior experimental agent compared to gentamicin. Direct comparative evidence shows verdamicin is notably more effective against Proteus and Providencia [5], and among the most potent against N. gonorrhoeae [6]. For these specific research applications, substitution with gentamicin would result in the use of a less active compound, potentially compromising experimental outcomes and the validity of the research.

Application
Selection Property
Validation Focus
Aminoglycoside SAR comparator library
Structural and phenotypic differentiation from gentamicin/sisomicin
Pharmacophore mapping and activity correlation
In vivo antibacterial and toxicity profiling
Reported lower neurobehavioral effects in animal models
Neurobehavioral endpoint and ataxia scoring
Non‑enzymatic resistance mechanism research
Ribosomal target‑site resistance model
30S subunit susceptibility and bypass screening
Pathogen‑specific susceptibility screening
Reported higher activity against Proteus, Providencia, Neisseria
Strain‑panel MIC determination and spectrum analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verdamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.